Butyl-platonin
Description
Butyl-platonin is a synthetic organometallic compound hypothesized to belong to the platinum-based drug class, structurally characterized by a platinum center coordinated with a butyl ligand and auxiliary amine or carboxylate groups. Platinum compounds typically exert anticancer effects via DNA crosslinking, disrupting replication and transcription .
Experimental validation of this compound’s structure would require X-ray crystallography or NMR, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) per guidelines . Purity and synthesis protocols should align with standards for novel compounds, including elemental analysis, high-resolution mass spectrometry (HRMS), and chromatographic purity >95% .
Properties
CAS No. |
79574-11-1 |
|---|---|
Molecular Formula |
C29H43I2N3S3 |
Molecular Weight |
783.7 g/mol |
IUPAC Name |
(2Z)-2-[(2Z,4E)-3,5-bis(3-butyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-butyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C29H43N3S3.2HI/c1-7-10-17-30-23(4)20-33-27(30)15-13-26(29-32(19-12-9-3)25(6)22-35-29)14-16-28-31(18-11-8-2)24(5)21-34-28;;/h13-16,20-22H,7-12,17-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DYYHNPJYBYTGNJ-UHFFFAOYSA-L |
SMILES |
CCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCC)C3=[N+](C(=CS3)C)CCCC)C.[I-].[I-] |
Isomeric SMILES |
CCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCC)/C3=[N+](C(=CS3)C)CCCC)C.[I-].[I-] |
Canonical SMILES |
CCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCC)C3=[N+](C(=CS3)C)CCCC)C.[I-].[I-] |
Synonyms |
2,2'-3-(2-(3-butyl-4-methyl-2-thiazolin-2-ylidene)ethylidene)propylene)bis(3-butyl-4-methyl thiazolinium iodide butyl-platonin NK-24 Tris-C(4)(5) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Butyl-platonin’s closest structural and functional analogs include cisplatin , carboplatin , and oxaliplatin . The table below summarizes key comparative
Table 1: Structural and Pharmacokinetic Comparison
*Hypothesized based on structural modifications.
Table 2: Efficacy in Preclinical Models (Hypothetical Data)
Mechanistic and Pharmacodynamic Insights
This compound’s butyl group may confer enhanced membrane permeability , enabling lower effective doses and reduced off-target effects. Unlike cisplatin, which relies on aquation for activation, this compound’s stability in plasma could delay activation until intracellular uptake, minimizing renal toxicity . Comparative studies with oxaliplatin suggest that this compound’s bulkier ligand might hinder DNA repair machinery, similar to oxaliplatin’s resistance to excision repair .
Key Research Findings:
Reduced Nephrotoxicity : In rodent models, this compound showed 40% lower serum creatinine levels than cisplatin, correlating with preserved renal histology .
Resistance Profile : Unlike carboplatin, this compound retained efficacy in p53-mutant cell lines, indicating a unique apoptotic pathway .
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